Thiourea, N,N'-bis(2,3-dimethylphenyl)-

Medicinal Chemistry Physicochemical Property Prediction ADME Profiling

Sourcing symmetrical diarylthioureas with defined ortho-substitution often limits structure-activity relationship studies. This 2,3-dimethylphenyl derivative provides the precise steric and lipophilic (LogP ~5.02) profile needed for ligand design or heterocycle synthesis. - Steric Bulk: Ortho-methyl groups create a controlled coordination sphere for transition metal catalysis. - Synthetic Utility: Well-established precursor for lipophilic thiazole and imidazole libraries. - Physical Properties: Predicted high boiling point (>400°C) supports exploratory high-temperature vulcanization R&D.

Molecular Formula C17H20N2S
Molecular Weight 284.4 g/mol
CAS No. 88101-26-2
Cat. No. B12121875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiourea, N,N'-bis(2,3-dimethylphenyl)-
CAS88101-26-2
Molecular FormulaC17H20N2S
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=S)NC2=CC=CC(=C2C)C)C
InChIInChI=1S/C17H20N2S/c1-11-7-5-9-15(13(11)3)18-17(20)19-16-10-6-8-12(2)14(16)4/h5-10H,1-4H3,(H2,18,19,20)
InChIKeyYOPSAQBCRBNECZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis(2,3-dimethylphenyl)thiourea Identity and Procurement


1,3-Bis(2,3-dimethylphenyl)thiourea, also referenced as N,N'-bis(2,3-dimethylphenyl)thiourea, is a symmetrical N,N′-diarylthiourea derivative with the molecular formula C17H20N2S and a molecular weight of 284.42 g/mol [1]. This compound, assigned CAS number 88101-26-2, is characterized by two 2,3-dimethylphenyl substituents attached to the nitrogen atoms of the central thiourea core. As a member of the diarylthiourea class, it is distinct from monoarylthioureas and aliphatic thioureas in both structure and predicted physicochemical properties, including a calculated LogP of approximately 5.02 and a topological polar surface area (tPSA) of 63.19 Ų [2].

Synthetic utility

Lipophilic heterocycle building block for focused medicinal or agrochemical libraries.

Catalysis

Sterically defined diarylthiourea ligand for transition-metal catalysis and reaction development.

Physical organic model

Model compound for studying London dispersion and conformational bias in solution.

N,N'-Bis(2,3-dimethylphenyl)thiourea: Substitution Limitations


While all diarylthioureas share a common N-C(S)-N core, substitution on the aryl rings profoundly alters both physicochemical properties and biological or catalytic performance. The specific 2,3-dimethyl substitution pattern on the phenyl rings of this compound results in a distinct lipophilicity (calculated LogP ~5.02) and steric profile compared to unsubstituted diphenylthiourea or analogs with para- or meta-substituents [1]. Such differences are non-trivial; for instance, electron-donating methyl groups on the aryl ring can enhance reactivity in certain synthetic transformations, and studies have shown that the position of methyl substitution on N,N′-diarylthioureas directly influences their conformational behavior and intermolecular interactions, which are critical for applications such as organocatalysis or metal complexation [2].

Lipophilicity mismatch with unsubstituted diphenylthiourea

2,3-Dimethyl substitution raises logP substantially; membrane partitioning and solubility profiles may shift.

Steric and conformational profile differs from para‑ or meta‑analogs

Ortho‑methyl groups stabilize specific conformers; catalytic or binding performance may not transfer.

Thermal and density properties diverge from thiourea

Higher boiling point and lower density demand different processing and formulation conditions.

1,3-Bis(2,3-dimethylphenyl)thiourea Quantitative Differentiation


Lipophilicity & tPSA: Comparison with Unsubstituted Analog

Compared to its unsubstituted parent compound, 1,3-diphenylthiourea, the presence of four methyl groups at the 2,3-positions on the phenyl rings of 1,3-bis(2,3-dimethylphenyl)thiourea significantly alters its predicted lipophilicity. Calculated values indicate a LogP of approximately 5.02 for the target compound [1], compared to a calculated LogP of 3.88 for 1,3-diphenylthiourea . Additionally, the topological polar surface area (tPSA) is calculated as 63.19 Ų [1].

Lipophilicity vs unsubstituted
Reported
ΔLogP = +1.14 (29% increase)
tPSA 63.19 Ų (calculated)

Supports membrane-permeability screening context; may alter formulation fit.

Calculated values; verify experimentally.

Medicinal Chemistry Physicochemical Property Prediction ADME Profiling

Density & Physical Properties vs Thiourea

The physical properties of 1,3-bis(2,3-dimethylphenyl)thiourea are markedly different from those of the unsubstituted parent compound thiourea, which is essential for material processing and formulation. The predicted density for the target diarylthiourea is 1.2 ± 0.1 g/cm³ , while thiourea exhibits a significantly higher density of 1.5 ± 0.1 g/cm³ . The boiling point is also dramatically increased, predicted at 400.3 ± 55.0 °C for the target compound compared to 98.4 ± 23.0 °C for thiourea .

Density & boiling point
Reported
Density 1.2 vs 1.5 g/cm³
B.P. ~400 vs ~98 °C (predicted)

Supports thermal-processing and handling review.

Predicted values; confirm with measured data.

Material Science Formulation Chemistry Physical Chemistry

Ortho-Methyl Substitution: Conformation & Dispersion

The ortho-methyl substitution pattern in 1,3-bis(2,3-dimethylphenyl)thiourea is predicted to induce steric effects that stabilize specific conformers through London dispersion interactions. A detailed experimental and computational study on N,N′-diphenylthiourea derivatives demonstrated that ortho-methyl substitution leads to a pronounced preference for the catalytically active anti-anti conformer [1]. While the target compound with 2,3-dimethyl substitution was not the primary subject, the findings from this study provide a class-level inference: ortho-methyl groups on diarylthioureas enhance the population of the active conformer compared to unsubstituted or para-substituted analogs.

Conformation & dispersion
Class-level
Ortho-methyl predicted to favor anti-anti conformer (class-level inference).

Conformation bias may impact catalytic activity; requires compound-specific verification.

Inference from related diarylthiourea series.

Organocatalysis Computational Chemistry Structure-Activity Relationship

Toxicological Profile & Hazard Classification

Safety data indicates that 1,3-bis(2,3-dimethylphenyl)thiourea is classified under the Globally Harmonized System (GHS) with hazard statement H301, signifying toxicity if swallowed [1]. This contrasts with some other thiourea derivatives used in industrial applications, such as ethylene thiourea (ETU), which is classified for reproductive toxicity (H360) and organ damage (H372) in addition to acute toxicity [2]. The specific GHS classification of this compound defines the necessary handling and procurement safety protocols.

GHS hazard profile
Supporting evidence
H301 (acute oral toxicity)
No H360 or H372 classification reported.

Supports procurement safety classification review.

Verify current SDS for complete profile.

Safety Assessment Occupational Health Regulatory Compliance

N,N'-Bis(2,3-dimethylphenyl)thiourea: Research & Industrial Applications


Heterocyclic Library Synthesis

Diarylthioureas are well-established precursors for the synthesis of various heterocyclic systems [1]. The specific 2,3-dimethyl substitution pattern of this compound introduces steric bulk and a defined lipophilicity (LogP ~5.02) that can be transferred to downstream products like thiazoles or imidazoles. This makes it a valuable building block for creating focused libraries of lipophilic heterocycles for medicinal chemistry or agrochemical discovery programs.

Ligand for Organometallic Catalysis

N,N′-Diarylthioureas, particularly those with ortho-substitution, are effective ligands for transition metals, forming complexes with applications in catalysis [2]. The ortho-methyl groups on the 2,3-dimethylphenyl rings of this compound are expected to create a sterically defined coordination environment around a metal center, which is crucial for controlling reactivity and enantioselectivity in reactions like Suzuki-Miyaura cross-couplings.

Non-Covalent Interaction Model Compound

The presence of ortho-methyl groups and the large aromatic surface area of 1,3-bis(2,3-dimethylphenyl)thiourea make it an ideal model compound for studying non-covalent interactions, particularly London dispersion [3]. Its conformational behavior in solution is expected to be dominated by attractive dispersion forces, providing a benchmark system for computational chemists and physical organic chemists investigating the role of dispersion in molecular recognition and self-assembly.

Specialty Rubber Vulcanization Accelerator

Thiourea derivatives are a known class of secondary accelerators in sulfur vulcanization, particularly for specialty rubbers like chloroprene (CR) [4]. While specific data for this compound is not publicly available, its diaryl structure and high boiling point (predicted >400°C) suggest potential utility in high-temperature vulcanization processes where thermal stability is required. Procurement for this application would be for exploratory R&D in rubber formulation.

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
Lipophilic substitution pattern
Transferability of steric/electronic profile to thiazole or imidazole scaffolds
Organometallic catalysis ligand
Ortho-methyl steric environment
Coordination geometry and enantioselectivity control
Non‑covalent interaction model
Dispersion‑dominated conformer
Benchmark against computational dispersion models
Specialty rubber vulcanization accelerator
High thermal stability profile
Vulcanization kinetics at elevated temperature

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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